molecular formula C17H11N3O2 B14902813 Bouchardatine

Bouchardatine

Cat. No.: B14902813
M. Wt: 289.29 g/mol
InChI Key: ZDTNFKKWSCJPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bouchardatine typically involves the use of copper(I) bromide as a catalyst. The process begins with the aerobic oxidation of indole-2-aldehyde and anthranilamide, followed by Vilsmeier-Haack formylation to yield this compound . This method is preferred due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bouchardatine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound itself, along with various quinazolinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

. Its unique combination of pharmacological properties makes it a promising candidate for further research and drug development.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C17H11N3O2/c21-9-12-10-5-1-3-7-13(10)18-15(12)16-19-14-8-4-2-6-11(14)17(22)20-16/h1-9,18H,(H,19,20,22)

InChI Key

ZDTNFKKWSCJPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C(=O)N3)C=O

Origin of Product

United States

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